Cas no 2551116-56-2 (1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide)

1-(2,5-Dibromopyridin-3-yl)ethan-1-amine hydrobromide is a brominated pyridine derivative with a primary amine functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of two bromine atoms at the 2- and 5-positions enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic systems. The hydrobromide salt form improves stability and handling, ensuring consistent performance in synthetic applications. This compound is particularly valuable in medicinal chemistry for the development of biologically active molecules, owing to its structural adaptability and potential as a building block for drug discovery.
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide structure
2551116-56-2 structure
Product name:1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
CAS No:2551116-56-2
MF:C7H9Br3N2
Molecular Weight:360.871759176254
MDL:MFCD32874522
CID:5657586
PubChem ID:154814396

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide 化学的及び物理的性質

名前と識別子

    • 1-(2,5-Dibromopyridin-3-yl)ethanamine;hydrobromide
    • 2551116-56-2
    • EN300-27685379
    • 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
    • MDL: MFCD32874522
    • インチ: 1S/C7H8Br2N2.BrH/c1-4(10)6-2-5(8)3-11-7(6)9;/h2-4H,10H2,1H3;1H
    • InChIKey: GBUCNQWOYGPMJZ-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC(=CN=1)Br)C(C)N.Br

計算された属性

  • 精确分子量: 359.82954g/mol
  • 同位素质量: 357.83159g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 132
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27685379-10g
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
2551116-56-2 95%
10g
$4545.0 2023-09-10
Enamine
EN300-27685379-10.0g
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
2551116-56-2 95.0%
10.0g
$4545.0 2025-03-20
Enamine
EN300-27685379-1.0g
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
2551116-56-2 95.0%
1.0g
$1057.0 2025-03-20
Enamine
EN300-27685379-0.25g
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
2551116-56-2 95.0%
0.25g
$524.0 2025-03-20
Enamine
EN300-27685379-0.5g
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
2551116-56-2 95.0%
0.5g
$824.0 2025-03-20
Enamine
EN300-27685379-5.0g
1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide
2551116-56-2 95.0%
5.0g
$3065.0 2025-03-20
1PlusChem
1P028H93-500mg
1-(2,5-dibromopyridin-3-yl)ethan-1-aminehydrobromide
2551116-56-2 95%
500mg
$1081.00 2024-05-20
1PlusChem
1P028H93-2.5g
1-(2,5-dibromopyridin-3-yl)ethan-1-aminehydrobromide
2551116-56-2 95%
2.5g
$2622.00 2024-05-20
Aaron
AR028HHF-10g
1-(2,5-dibromopyridin-3-yl)ethan-1-aminehydrobromide
2551116-56-2 95%
10g
$6275.00 2023-12-15
Aaron
AR028HHF-2.5g
1-(2,5-dibromopyridin-3-yl)ethan-1-aminehydrobromide
2551116-56-2 95%
2.5g
$2873.00 2025-02-16

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide 関連文献

1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromideに関する追加情報

Research Brief on 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide (CAS: 2551116-56-2): Recent Advances and Applications

In recent years, the compound 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide (CAS: 2551116-56-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its dibromopyridine core and amine functionality, has shown promise in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule drugs. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.

The synthesis of 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide involves a multi-step process, starting with the bromination of 3-aminopyridine followed by subsequent functionalization. Recent studies have optimized this synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's unique structural features, including the presence of bromine atoms, contribute to its reactivity and ability to interact with biological targets, such as protein kinases involved in cancer progression.

Recent in vitro and in vivo studies have demonstrated the compound's efficacy as a kinase inhibitor, particularly against targets like Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs). These findings suggest its potential use in treating hematological malignancies and other proliferative diseases. Additionally, its hydrobromide salt form enhances solubility and bioavailability, addressing some of the challenges associated with drug delivery.

Beyond its therapeutic potential, 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide has also been explored as a versatile intermediate in medicinal chemistry. Researchers have utilized it to develop novel analogs with improved pharmacological properties, such as increased selectivity and reduced off-target effects. Computational modeling and structure-activity relationship (SAR) studies have further elucidated the molecular interactions underlying its biological activity, paving the way for rational drug design.

Despite these advancements, challenges remain in translating this compound into clinical applications. Issues such as metabolic stability, toxicity, and resistance mechanisms need to be addressed through further preclinical and clinical studies. However, the growing body of research underscores the compound's potential as a valuable tool in drug discovery and development.

In conclusion, 1-(2,5-dibromopyridin-3-yl)ethan-1-amine hydrobromide (CAS: 2551116-56-2) represents a promising candidate in the field of chemical biology and pharmaceuticals. Its unique structural and functional properties, combined with recent advancements in synthesis and biological evaluation, position it as a key player in the development of next-generation therapeutics. Continued research and collaboration across disciplines will be essential to unlock its full potential and address the remaining challenges.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd